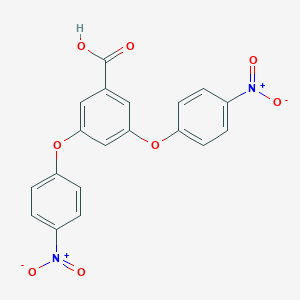

3,5-bis(4-Nitrophenoxy)benzoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

化学反応の分析

Types of Reactions

3,5-bis(4-Nitrophenoxy)benzoic acid primarily undergoes substitution reactions due to the presence of nitro groups and phenoxy substituents on the benzene ring . These reactions can include nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution (SNAr): Common nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.

Electrophilic Aromatic Substitution (SEAr): Electrophiles such as halogens or nitro groups can be introduced to the aromatic ring under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine nucleophile can yield an amino-substituted derivative, while electrophilic substitution can introduce additional functional groups onto the aromatic ring .

科学的研究の応用

3,5-bis(4-Nitrophenoxy)benzoic acid has several applications in scientific research:

Neurodegenerative Disease Research: As a γ-secretase inhibitor, it is used to study the role of amyloid precursor protein (APP) cleavage in Alzheimer’s disease.

Cancer Research: The compound is utilized to investigate Notch signaling pathways, which are implicated in various cancers.

Biological Studies: It serves as a tool to modulate signaling pathways in cellular and molecular biology research.

Pharmacological Studies: Researchers use this compound to explore potential therapeutic targets and develop new drugs.

作用機序

3,5-bis(4-Nitrophenoxy)benzoic acid exerts its effects by inhibiting the γ-secretase enzyme complex . This inhibition leads to a decrease in the production of amyloid-β (Aβ) peptides and Notch intracellular domain (NICD), which are critical in the pathogenesis of Alzheimer’s disease and certain cancers . The compound interacts with the active site of γ-secretase, preventing the cleavage of its substrates and thereby modulating downstream signaling pathways .

類似化合物との比較

Similar Compounds

3,5-bis(4-Aminophenoxy)benzoic acid: Similar structure but with amino groups instead of nitro groups.

3,5-Dihydroxybenzoic acid: The precursor compound used in the synthesis of 3,5-bis(4-Nitrophenoxy)benzoic acid.

4-Nitrophenol: A key reagent used in the synthesis process.

Uniqueness

This compound is unique due to its dual nitro-phenoxy substituents, which confer specific inhibitory properties against γ-secretase . This makes it particularly valuable in research focused on neurodegenerative diseases and cancer, where modulation of γ-secretase activity is of significant interest .

生物活性

3,5-bis(4-Nitrophenoxy)benzoic acid, also known as Compound W, is a compound of significant interest in biomedical research due to its biological activities, particularly as a γ-secretase inhibitor . This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₂N₂O₈

- CAS Number : 173550-33-9

- Structure : The compound features two nitrophenoxy groups attached to a benzoic acid core, enhancing its reactivity and biological activity.

The primary mechanism of action for this compound involves the inhibition of γ-secretase , an enzyme critical in the cleavage of the Amyloid Precursor Protein (APP) and Notch signaling pathways. By inhibiting this enzyme, the compound reduces the production of toxic peptides such as Aβ42 , which is associated with Alzheimer's disease pathology, and Nβ25 , a fragment involved in Notch signaling.

Inhibition of γ-Secretase

- Effect on Aβ42 Levels : Studies have shown that treatment with this compound leads to a significant decrease in Aβ42 levels, which is crucial for mitigating Alzheimer's disease progression.

- Impact on Notch Signaling : The compound also modulates the Notch signaling pathway by decreasing the release of Nβ25, indicating its potential role in both neurodegenerative diseases and cancer research .

Biological Activity and Applications

This compound has been evaluated for various biological activities. Below are key findings from recent studies:

Case Studies

- Alzheimer's Disease Research : In a study examining the effects of γ-secretase inhibitors on APP processing, this compound was shown to significantly lower Aβ42 production in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.

- Cancer Research : Another study focused on the role of Notch signaling in cancer progression demonstrated that this compound could inhibit tumor growth by modulating Notch pathway activity .

Future Directions

Given its dual role as a γ-secretase inhibitor and a modulator of Notch signaling, further research is warranted to explore:

- The pharmacokinetics and bioavailability of this compound.

- Its potential side effects and long-term impacts on cellular health.

- Development of analogs with improved efficacy and selectivity for therapeutic applications.

特性

IUPAC Name |

3,5-bis(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXKPZXMVHRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587892 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173550-33-9 | |

| Record name | 3,5-Bis(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,5-Bis(4-Nitrophenoxy)benzoic acid in the synthesis of polyimide films?

A1: this compound (35BNPBA) serves as a precursor in the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) []. 35BAPBA is a diamine monomer used to create aromatic polyimide films with desirable properties. The process involves a condensation reaction between 3,5-dihydroxy-benzoic acid (35DHBA) and hydroquinone (PCNB) to first yield 35BNPBA, followed by a reduction step to obtain the final 35BAPBA monomer [].

Q2: What are the characteristics of polyimide films synthesized using 3,5-bis(4-aminophenoxy) benzoic acid derived from this compound?

A2: Polyimide films synthesized using 35BAPBA, which is derived from 35BNPBA, exhibit several notable characteristics. They demonstrate high transmissivity, exceeding 80%, and possess good ultraviolet absorption capabilities []. Additionally, these films exhibit excellent hydrophobic properties with water absorption rates below 3% []. Mechanically, the films show tensile strength ranging from 15 to 56 MPa [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。